molecular formula C7H6N2OS B12869032 2-Aminobenzo[d]oxazole-4-thiol

2-Aminobenzo[d]oxazole-4-thiol

Cat. No.: B12869032
M. Wt: 166.20 g/mol
InChI Key: SNPBMPNOPZETNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobenzo[d]oxazole-4-thiol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the larger family of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazole-4-thiol typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the benzoxazole ring with a thiol group at the 4-position. The reaction is usually carried out in a methanolic solution under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzo[d]oxazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminobenzo[d]oxazole-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]oxazole-4-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

    2-Aminobenzothiazole: Similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.

    2-Aminobenzimidazole: Contains an imidazole ring instead of the oxazole ring.

    2-Aminobenzoxazole: Lacks the thiol group at the 4-position.

Uniqueness: 2-Aminobenzo[d]oxazole-4-thiol is unique due to the presence of both amino and thiol groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-amino-1,3-benzoxazole-4-thiol

InChI

InChI=1S/C7H6N2OS/c8-7-9-6-4(10-7)2-1-3-5(6)11/h1-3,11H,(H2,8,9)

InChI Key

SNPBMPNOPZETNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)N=C(O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.